REACTION_CXSMILES
|
[CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.ClN(Cl)C([O:17][CH2:18][CH3:19])=O.[CH:21]1C=CC=CC=1>CCOCC.CCCCCC>[CH3:21][CH2:19][C:18](=[O:17])[CH2:1][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH3:2]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCCCCCC1
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
ClN(C(=O)OCC)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed repeatedly with saturated sodiumbisulfite solution
|
Type
|
WASH
|
Details
|
After washing with brine the organic layer
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 19.5 g of crudechlorourethane
|
Type
|
TEMPERATURE
|
Details
|
This was heated at 100°-120° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to stand in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |